Home > Products > Screening Compounds P10882 > GSK2793660 (hydrochloride)
GSK2793660 (hydrochloride) - 1613458-79-9

GSK2793660 (hydrochloride)

Catalog Number: EVT-269963
CAS Number: 1613458-79-9
Molecular Formula: C22H32ClN3O3
Molecular Weight: 421.966
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK2793660 is a irreversible covalent α,β-unsaturated amide based DPP1 inhibitor currently in clinical trials for the treatment of cystic fibrosis, noncystic fibrosis bronchiectasis, ANCA-associated vasculitis and bronchiectasis.
Synthesis Analysis

The synthesis of GSK2793660 involves the development of a dipeptide-based irreversible inhibitor characterized by an α,β-unsaturated amide structure. The compound was designed through structure-based drug design techniques that optimize the interaction with the active site of Cathepsin C. Specific synthetic routes have been developed to ensure high purity and yield of the compound, although detailed methodologies are proprietary to GlaxoSmithKline and not extensively published in public literature .

Molecular Structure Analysis

GSK2793660 has a complex molecular structure that allows it to effectively bind to the active site of Cathepsin C. The compound's structure includes:

  • Molecular Formula: C₁₄H₁₈ClN₃O₃S
  • Molecular Weight: 335.82 g/mol
  • Key Functional Groups: The presence of an α,β-unsaturated amide contributes to its irreversible binding capability.

The structural analysis reveals that GSK2793660 forms a thiolate-imidazolium ion pair with the catalytic dyad residues (Cysteine 234 and Histidine 381) within Cathepsin C, which is essential for its inhibitory action .

Chemical Reactions Analysis

The primary chemical reaction involving GSK2793660 is its interaction with Cathepsin C, leading to the formation of a covalent bond between the inhibitor and the enzyme. This reaction can be summarized as follows:

  1. Binding: GSK2793660 binds to the active site of Cathepsin C.
  2. Covalent Modification: The electrophilic nature of the α,β-unsaturated carbonyl group facilitates nucleophilic attack by the thiol group of Cysteine 234.
  3. Inhibition: This covalent modification results in permanent inhibition of Cathepsin C activity.

This mechanism underlines the compound's effectiveness in reducing proteolytic activity associated with inflammatory diseases .

Mechanism of Action

GSK2793660 functions primarily by inhibiting Cathepsin C through irreversible covalent modification. The mechanism can be described in several steps:

  1. Enzyme Activation: Under normal physiological conditions, Cathepsin C activates serine proteases that are critical for immune function.
  2. Inhibitor Binding: GSK2793660 binds to the active site of Cathepsin C, specifically targeting the catalytic dyad (Cysteine 234 and Histidine 381).
  3. Covalent Bond Formation: The compound forms a stable covalent bond with Cysteine 234, preventing substrate access and effectively halting enzymatic activity.
  4. Functional Consequences: This inhibition leads to decreased activation of downstream serine proteases, which may alter inflammatory responses and other related biological processes .
Physical and Chemical Properties Analysis

GSK2793660 exhibits various physical and chemical properties relevant for its application in pharmacology:

  • Solubility: It is soluble in organic solvents but has limited aqueous solubility.
  • Stability: The compound shows stability under acidic conditions but may degrade under alkaline environments.
  • pH Sensitivity: Optimal activity is observed at slightly acidic pH levels, which aligns with its intended therapeutic applications .

The compound's properties make it suitable for oral administration, as demonstrated in clinical trials where it achieved significant inhibition of Cathepsin C activity without substantial adverse effects .

Applications

GSK2793660 is primarily being researched for its potential applications in treating:

  • Cystic Fibrosis: By inhibiting Cathepsin C, GSK2793660 may help reduce inflammation and improve lung function in cystic fibrosis patients.
  • Bronchiectasis: The compound's ability to modulate immune responses makes it a candidate for treating chronic respiratory conditions such as bronchiectasis.
  • Other Inflammatory Conditions: Given its mechanism of action, there may be broader applications in managing diseases characterized by excessive protease activity .

Clinical trials have demonstrated promising results regarding safety and efficacy, indicating that GSK2793660 could represent a novel therapeutic approach for these conditions .

Chemical Characterization and Structural Analysis of GSK2793660 Hydrochloride

Molecular Structure and Stereochemical Configuration

GSK2793660 hydrochloride (CAS#1613458-79-9) is an irreversible covalent inhibitor of cathepsin C (CTSC), also known as dipeptidyl peptidase I (DPP1). The compound features an α,β-unsaturated amide warhead that enables irreversible binding to the catalytic cysteine residue (Cys234) of CTSC. Its molecular formula is C₂₂H₃₂ClN₃O₃, with a molecular weight of 421.97 g/mol [1] [8]. The free base (CAS#1613458-71-1) has the formula C₂₀H₂₇N₃O₃ and a molecular weight of 357.45 g/mol [2] [10].

The stereochemical configuration is defined by an (S,E)-enantiomer at the chiral center adjacent to the tetrahydro-2H-pyran-4-carboxamide group, which is critical for target engagement. The IUPAC name is (S,E)-4-amino-N-(1-(indolin-1-yl)-6-methyl-1-oxohept-2-en-4-yl)tetrahydro-2H-pyran-4-carboxamide hydrochloride. The E-configuration of the α,β-unsaturated system facilitates Michael addition with the thiolate of Cys234, while the chiral center optimizes spatial orientation within the CTSC active site [1] [3]. Key structural elements include:

  • A tetrahydro-2H-pyran-4-carboxamide moiety providing rigidity.
  • An indoline-based acyl group enhancing hydrophobic interactions.
  • A hydrophobic alkyl chain (6-methylhept-2-en) improving membrane permeability [5] [8].
  • Table 1: Atomic Composition and Bonding Features *
    ComponentStructural RoleStereochemical Significance
    α,β-Unsaturated amideCovalent warhead for Cys234E-configuration enables nucleophilic addition
    Tetrahydro-2H-pyran ringRigidity and hydrogen bondingChiral (S)-center dictates binding orientation
    Indoline acyl groupHydrophobic pocket bindingPlanar conformation enhances active-site fit
    Propyl-heptenyl chainMembrane permeability enhancementAlkyl spacer optimizes cellular uptake

Physicochemical Properties: Solubility, Stability, and Crystallographic Features

GSK2793660 hydrochloride exhibits pH-dependent stability, decomposing at pH >4 through cyclization into thermodynamically stable products. This necessitates acidification during plasma sample processing in pharmacokinetic studies [4] [8]. Its solubility profile is characterized by:

  • High DMSO solubility (>10 mM), facilitating stock solution preparation.
  • Limited aqueous solubility, though the hydrochloride salt improves water dispersibility compared to the free base [1] [10].

Storage requires stringent conditions: -20°C for long-term stability (months to years) and 0–4°C for short-term use (days to weeks). The solid powder remains stable for >2 years when stored desiccated in the dark [1]. Crystallographic data, though not fully reported in public literature, indicate that the chloride ion forms hydrogen bonds with the protonated amine of the tetrahydro-2H-pyran ring, enhancing lattice energy and stability [3].

  • Table 2: Physicochemical Properties of GSK2793660 Hydrochloride *
    PropertyValueAnalytical Method
    Molecular Weight421.97 g/molMass spectrometry [1]
    Elemental CompositionC, 62.62%; H, 7.64%; Cl, 8.40%; N, 9.96%; O, 11.37%Elemental analysis [1]
    Solubility (DMSO)>10 mMEquilibrium solubility [1]
    Stability (pH 4)Stable for >24 hoursHPLC-UV [4]
    Storage Conditions-20°C (desiccated)Long-term stability studies [1]
    XLogP1.8Computational modeling [3]

Synthetic Pathways and Optimization Strategies for Irreversible Cathepsin C Inhibitors

The synthesis of GSK2793660 employs an Ichikawa rearrangement as a key step to establish the chiral (S)-center adjacent to the unsaturated amide. This method enables enantioselective construction of the α-amino acid backbone [1] [9]. Process optimization addressed:

  • Minimizing epimerization during amide coupling using protected intermediates.
  • Controlling E-selectivity in the unsaturated system via Wittig-Horner reactions.
  • Salt formation (hydrochloride) to enhance crystallinity and purity (>98% by HPLC) [1] [9].

Structure-activity relationship (SAR) studies focused on optimizing the warhead and hydrophobic tail:

  • Replacing the acrylamide with cyano warheads (e.g., AZD7986) improved reversibility but reduced residence time.
  • Branching the alkyl chain (6-methylhept-2-en) balanced potency and metabolic stability [5] [7].
  • Cyclization of the P1' group into tetrahydro-2H-pyran reduced off-target effects against cathepsins B/L [5] [8].

Process-scale synthesis faces challenges:

  • Low yields due to competing bis-thiosemicarbazone formation in condensation steps.
  • Purification difficulties requiring chiral chromatography to resolve (R)-impurities [9].

Comparative Analysis of GSK2793660 Hydrochloride with Analogous Dipeptidyl Peptidase I Inhibitors

GSK2793660 belongs to a class of irreversible covalent inhibitors that differ structurally and mechanistically from newer non-covalent agents (e.g., SF38) or reversible covalent inhibitors (e.g., AZD7986). Key distinctions include:

  • Warhead Chemistry: GSK2793660 uses an electrophilic acrylamide, while AZD7986 (brensocatib) employs a cyano group for reversible interaction. BI1291583 (Phase II) features a cyano warhead with a pyridine scaffold [5] [6].
  • Selectivity: GSK2793660 shows >1,000-fold selectivity for CTSC over cathepsins B, L, and S, whereas non-peptidic inhibitors (e.g., compound 54) achieve selectivity through rigid thiophene-pyridine interactions [5].
  • Clinical Outcomes: Unlike AZD7986 (Phase III), GSK2793660 failed to suppress neutrophil serine protease (NSP) activity in humans despite >90% CTSC inhibition, leading to Phase I discontinuation. This highlights the complexity of NSP regulation beyond CTSC dependence [4] [5].

  • Table 3: Comparative Analysis of Clinical-Stage CTSC Inhibitors *

    InhibitorWarhead TypeMolecular TargetClinical StageKey Structural Differentiators
    GSK2793660 (HCl)Irreversible acrylamideCovalent (Cys234)Phase I (Terminated)Tetrahydro-2H-pyran-4-carboxamide; (S,E)-configuration
    AZD7986 (Brensocatib)Reversible cyanoNon-covalentPhase IIICyanopyrrolidine; trifluoromethylpyridine
    BI1291583Reversible cyanoCovalent (Cys234)Phase IIUndisclosed; likely pyridine/cyanide scaffold
    SF38 (Preclinical)Non-covalentAllostericPreclinicalThiophene-substituted pyridine

GSK2793660’s termination underscores a key pharmacological insight: irreversible CTSC inhibition does not guarantee downstream NSP suppression in humans. This may arise from alternative activation pathways for NSPs or compensatory mechanisms in neutrophils [4] [6]. Newer agents like SF38 focus on non-peptidic scaffolds to avoid off-target desquamation side effects linked to covalent inhibitors [5].

Properties

CAS Number

1613458-79-9

Product Name

GSK2793660 (hydrochloride)

IUPAC Name

4-amino-N-[(E,4S)-1-(2,3-dihydroindol-1-yl)-6-methyl-1-oxohept-2-en-4-yl]oxane-4-carboxamide;hydrochloride

Molecular Formula

C22H32ClN3O3

Molecular Weight

421.966

InChI

InChI=1S/C22H31N3O3.ClH/c1-16(2)15-18(24-21(27)22(23)10-13-28-14-11-22)7-8-20(26)25-12-9-17-5-3-4-6-19(17)25;/h3-8,16,18H,9-15,23H2,1-2H3,(H,24,27);1H/b8-7+;/t18-;/m1./s1

InChI Key

OJLKEWKIRMKTMI-NGVIVVQLSA-N

SMILES

CC(C)CC(C=CC(=O)N1CCC2=CC=CC=C21)NC(=O)C3(CCOCC3)N.Cl

Solubility

Soluble in DMSO

Synonyms

GSK2793660; GSK-2793660; GSK 2793660; GSK2793660 HCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.